2-Chloro-4-fluorobenzotrichloride
Overview
Description
2-Chloro-4-fluorobenzotrichloride, also known as 2-chloro-4-fluoro-1-(trichloromethyl)benzene, is a chemical compound with the molecular formula C7H3Cl4F .
Synthesis Analysis
The synthesis of 2-Chloro-4-fluorobenzotrichloride involves the nitration of 2-chloro-4-fluorobenzotrichloride . Another method involves reacting 2-chlorotoluene with chlorine in the presence of phosphorus pentachloride .
Chemical Reactions Analysis
2-Chloro-4-fluorobenzotrichloride can be used in the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid and its derivatives . It can also be used in the preparation of other compounds .
Physical And Chemical Properties Analysis
2-Chloro-4-fluorobenzotrichloride has a predicted boiling point of 256.9±35.0 °C and a predicted density of 1.579±0.06 g/cm3 .
Scientific Research Applications
Charge Density Analysis in Molecular Crystals
Experimental charge density distribution studies in related compounds, such as 2-chloro-4-fluorobenzoic acid, have highlighted the importance of Cl···F and F···F interactions in molecular crystals. These studies provide insights into the attractive and repulsive nature of intermolecular interactions, which are crucial for understanding the physical properties of materials and guiding the design of new compounds with desired characteristics (Hathwar & Row, 2011).
Halogen Substitution and Dibenzodioxin Formation
Research on 4-fluoro-1,2-benzoquinone, generated from the oxidation of related compounds, demonstrates rapid halogen substitution reactions. This study is significant for understanding the toxicological implications of such reactions and the formation of potentially hazardous dibenzodioxins (Stratford, Riley, & Ramsden, 2011).
Synthesis of Carbene Complexes
The synthesis of carbene complexes of phosphorus(V) fluorides demonstrates innovative approaches to the development of new chemical compounds. These complexes show potential for a variety of applications, including as precursors for ionic liquids used in green chemistry and industrial applications (Böttcher et al., 2014).
Building Blocks for Heterocyclic Scaffolds
4-Chloro-2-fluoro-5-nitrobenzoic acid has been identified as a versatile building block for the synthesis of various heterocyclic scaffolds. This highlights its importance in drug discovery, offering a pathway to synthesize a wide range of biologically active compounds (Křupková, Funk, Soural, & Hlaváč, 2013).
Fluorobenzoate Biodegradation
Studies on the biodegradation of fluorobenzoates by specific microorganisms underline the environmental relevance of these compounds. Understanding how certain bacteria can use fluorobenzoates as a carbon source can inform bioremediation strategies and environmental protection efforts (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-fluoro-1-(trichloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4F/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHJAZWBSMAVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603118 | |
Record name | 2-Chloro-4-fluoro-1-(trichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorobenzotrichloride | |
CAS RN |
88578-92-1 | |
Record name | 2-Chloro-4-fluoro-1-(trichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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